(R)-6-Phenyltetrahydro-2H-pyran-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(6R)-6-phenyloxan-2-one |
InChI |
InChI=1S/C11H12O2/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2/t10-/m1/s1 |
InChI Key |
ZUOCDTAEBOQCSP-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@@H](OC(=O)C1)C2=CC=CC=C2 |
Canonical SMILES |
C1CC(OC(=O)C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for R 6 Phenyltetrahydro 2h Pyran 2 One and Chiral Pyranone Analogs
Enantioselective and Stereoselective Synthetic Strategies
The development of synthetic routes that afford high enantiomeric purity is crucial for producing biologically active chiral molecules. researchgate.net Modern methodologies for synthesizing chiral pyranones and their analogs often rely on asymmetric catalysis and biocatalysis to control stereochemistry.
Asymmetric Catalysis for Chiral Pyranone Construction
Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, offering efficient routes to complex structures. researchgate.net Various catalytic systems have been developed for the asymmetric construction of chiral pyranone derivatives.
N-Heterocyclic carbenes (NHCs) have proven to be versatile organocatalysts in a wide range of asymmetric transformations. rsc.orglabinsights.nl Their unique reactivity has enabled the development of novel methods for synthesizing chiral compounds. rsc.org In the context of pyranone synthesis, NHCs have been employed to catalyze [3+3] cycloaddition reactions between α,β-unsaturated aldehydes and 2-aryl ketones, yielding chiral α-pyranone derivatives with high enantioselectivity (up to 99% ee) and yields (up to 98%). globethesis.com This method is noted for its operational simplicity and good regioselective control. globethesis.com NHC-catalyzed atroposelective [3+3] annulation of alkynyl acylazoliums with benzothiazole (B30560) derivatives has also been developed for the divergent synthesis of axially chiral triaryl 2-pyranones. acs.org
Dienamine catalysis represents another significant organocatalytic strategy. This approach involves the activation of α,β-unsaturated aldehydes to form dienamine intermediates, which can then participate in various stereoselective reactions. nih.gov For instance, dienamine-mediated catalytic [4+2] cycloaddition reactions have been utilized in the synthesis of dihydrodibenzofurans. nih.gov This strategy has also been applied to the synthesis of tricyclic benzopyrans through a two-step process involving a [4+2] cycloaddition followed by a reduction/acid-catalyzed intramolecular cyclization. nih.gov Amine-catalyzed Michael addition and subsequent enolization/cyclization of electronically poor alkenes have been shown to produce functionalized pyrans with high enantioselectivities (up to 96%) and in good yields, creating three contiguous chiral centers. rsc.org
Table 1: Organocatalytic Approaches to Chiral Pyranones
| Catalysis Type | Reaction | Key Features |
| N-Heterocyclic Carbene (NHC) | [3+3] Cycloaddition of α,β-unsaturated aldehydes and 2-aryl ketones | High enantioselectivity (up to 99% ee) and yields (up to 98%). globethesis.com |
| N-Heterocyclic Carbene (NHC) | Atroposelective [3+3] annulation of alkynyl acylazoliums | Synthesis of axially chiral triaryl 2-pyranones. acs.org |
| Dienamine Catalysis | [4+2] Cycloaddition | Synthesis of dihydrodibenzofurans and tricyclic benzopyrans. nih.gov |
| Amine Catalysis | Michael addition and enolization/cyclization | High enantioselectivities (up to 96%) for functionalized pyrans. rsc.org |
Transition metal catalysis offers a broad spectrum of reactions for the synthesis of chiral molecules. researchgate.net Visible-light photoredox catalysis has become a powerful tool in organic synthesis, enabling chemical reactions with precision and efficiency under mild conditions. mdpi.com This methodology utilizes light-absorbing catalysts to facilitate single-electron transfers, creating reactive intermediates that can engage in a variety of bond-forming reactions. Chiral photoredox catalysts have been studied for the cyclization of substrates to afford saturated and unsaturated lactones, although enantioselectivity can be modest in some cases. nih.gov
Copper-catalyzed reactions have been successfully employed for the enantioselective synthesis of functionalized lactones. A versatile method based on the copper-catalyzed enantioselective radical oxyfunctionalization of alkenes allows for the rapid synthesis of diverse, enantiomerically enriched lactones. nih.govmit.edumit.edu This strategy encompasses several difunctionalization reactions, including oxyazidation, oxysulfonylation, and oxyarylation, providing access to a wide array of chiral lactone building blocks. acs.orgnih.gov
Table 2: Transition Metal-Catalyzed Asymmetric Transformations for Chiral Lactones
| Catalysis Type | Reaction | Key Features |
| Photoredox Catalysis | Cyclization | Utilizes visible light to drive reactions under mild conditions. |
| Copper Catalysis | Radical Oxyfunctionalization of Alkenes | Rapid synthesis of diverse, enantiomerically enriched lactones. nih.govmit.edumit.edu |
Lanthanide complexes bearing chiral ligands have been investigated for their catalytic activity in asymmetric synthesis, although this area is less developed compared to their use as Lewis acids with triflate counterions. nih.gov Chiral lanthanide complexes have been synthesized and characterized for their potential in catalytic applications such as hydroamination/cyclization and ring-opening polymerization. nih.gov Specifically, lanthanide triflates in combination with hexadentate chiral ligands have been shown to act as Lewis acids, catalyzing enantioselective Diels-Alder reactions of electron-rich siloxydienes. researchgate.net
Biocatalytic Pathways to Chiral δ-Lactones
Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral compounds. Enzymes, operating under mild conditions, can exhibit remarkable enantio- and regioselectivity.
Enzymatic kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. wikipedia.org This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst, typically an enzyme. wikipedia.org Lipase-catalyzed transesterification of racemic δ-hydroxy esters has proven to be a highly selective method for kinetic resolution, achieving high E values (a measure of enantioselectivity). acs.org This approach has been successfully applied to the synthesis of chiral δ-lactones like (R)-6-methyl- and (R)-6-ethyl-tetrahydropyran-2-one. nih.govacs.org
To overcome the 50% theoretical yield limit of conventional kinetic resolution, dynamic kinetic resolution (DKR) has been developed. DKR combines enzymatic kinetic resolution with in situ racemization of the slower-reacting enantiomer. wikipedia.org A chemoenzymatic DKR process, coupling lipase-catalyzed transesterification with a ruthenium-catalyzed alcohol racemization, has been shown to be highly efficient for producing chiral δ-lactones with excellent enantiomeric excess (up to 99% ee) and high conversions (up to 92%). acs.orgnih.gov Additionally, engineered carbonyl reductases have demonstrated high stereoselectivity in the asymmetric synthesis of various γ- and δ-lactones, offering a green alternative to traditional metal catalysis. rsc.org
Table 3: Biocatalytic Pathways to Chiral δ-Lactones
| Biocatalytic Method | Key Enzyme/Process | Substrates | Products | Key Features |
| Enzymatic Kinetic Resolution | Lipase-catalyzed transesterification | Racemic δ-hydroxy esters | Enantiomerically enriched δ-hydroxy esters and δ-acetoxy esters | High enantioselectivity (E value up to 360). acs.orgnih.gov |
| Dynamic Kinetic Resolution | Lipase-catalyzed transesterification coupled with Ru-catalyzed racemization | Racemic δ-hydroxy esters | Chiral δ-lactones | High enantiomeric excess (up to 99% ee) and conversions (up to 92%). acs.orgnih.gov |
| Asymmetric Reduction | Engineered Carbonyl Reductase | 5-oxodecanoic acid and other keto acids | (R)-δ-decalactone and other chiral lactones | High stereoselectivities (up to 99% ee) and high space-time yields. rsc.org |
Engineered Carbonyl Reductases and Alcohol Dehydrogenases in Asymmetric Reduction
The asymmetric reduction of prochiral ketones or keto-esters is a powerful strategy for producing chiral alcohols, which can then be cyclized to form lactones. Engineered carbonyl reductases (CRs) and alcohol dehydrogenases (ADHs) are at the forefront of this approach due to their high enantioselectivity and operation under mild conditions.
Carbonyl reductases, such as the one derived from Serratia marcescens (SmCR), have been engineered through structure-guided directed evolution to enhance their activity and stereoselectivity for a range of substrates. For instance, an engineered variant, SmCRM5, demonstrated significantly improved specific activity for the synthesis of various γ- and δ-lactones with stereoselectivities often exceeding 99% enantiomeric excess (ee). rsc.org This variant showed a 13.8-fold higher activity towards 5-oxodecanoic acid, yielding (R)-δ-decalactone with 99% ee. rsc.org This methodology is directly applicable to the synthesis of (R)-6-Phenyltetrahydro-2H-pyran-2-one by using a suitable precursor like methyl 5-oxo-5-phenylpentanoate. The enzyme would reduce the ketone to the corresponding (R)-hydroxy ester, which would subsequently undergo intramolecular cyclization.
Similarly, alcohol dehydrogenases are widely used. (R)-specific ADHs, notably found in Lactobacillus species such as Lactobacillus kefir and Lactobacillus brevis, are particularly valuable as they can produce the desired (R)-enantiomer, which was historically more challenging to access than the (S)-enantiomer. nih.govresearchgate.net These enzymes accept a broad spectrum of ketones and ketoesters. nih.gov The synthesis of the target molecule would involve the reduction of 5-oxo-5-phenylpentanoic acid or its ester, followed by spontaneous or acid-catalyzed lactonization. The efficiency of these enzymatic reductions often relies on a cofactor regeneration system, for example, using glucose dehydrogenase (GDH) to recycle NADPH.
Table 1: Examples of Engineered Reductases in Chiral Lactone Synthesis This table is interactive. Users can sort columns by clicking on the headers.
| Enzyme Variant | Substrate Example | Product | Enantiomeric Excess (ee) | Key Finding |
|---|---|---|---|---|
| SmCRM5 | 5-Oxodecanoic acid | (R)-δ-Decalactone | 99% | 13.8-fold increased specific activity. rsc.org |
| (R)-HPED | Methyl 4-oxo-4-phenylbutanoate | (R)-γ-Phenyl-γ-butyrolactone | >99% | High optical purity achieved via bioreduction and subsequent chemical cyclization. researchgate.net |
Baeyer-Villiger Monooxygenases in Lactone Synthesis
Baeyer-Villiger monooxygenases (BVMOs) are flavin-dependent enzymes that catalyze the insertion of an oxygen atom into a C-C bond adjacent to a carbonyl group, converting cyclic ketones directly into lactones. researchgate.netmdpi.com This reaction is often highly regio- and enantioselective, making BVMOs ideal biocatalysts for synthesizing chiral lactones. researchgate.netnih.gov
The synthesis of this compound via this method would start with the prochiral ketone, 2-phenylcyclohexanone. A BVMO would catalyze the oxidation of this substrate. The enzyme's regioselectivity would determine which C-C bond is cleaved. For the desired product, the oxygen atom must be inserted between the carbonyl carbon and the phenyl-substituted carbon. Furthermore, the enzyme's enantioselectivity would need to favor the formation of the (R)-lactone. Cyclohexanone monooxygenase (CHMO) is one of the most studied BVMOs and is known for its broad substrate scope and excellent selectivity. mdpi.comrug.nl Protein engineering has been employed to create BVMO variants with altered substrate scopes and enhanced stability, further expanding their synthetic utility. researchgate.net
Multi-Enzymatic Cascade Processes
Multi-enzymatic cascades combine several enzymatic steps in a single pot, offering advantages such as reduced processing time, minimized waste, and the ability to shift unfavorable reaction equilibria. mdpi.com In the context of synthesizing this compound, a cascade could be designed to produce the target molecule from a simpler precursor.
A prominent example involves coupling an alcohol dehydrogenase (ADH) with a Baeyer-Villiger monooxygenase (BVMO). For instance, a primary or secondary alcohol can be oxidized to a ketone by the ADH, which is then converted to a lactone by the BVMO. This process often incorporates a third enzyme, such as an NADPH oxidase, for cofactor regeneration. A whole-cell catalyst system described by Liu and Li for the synthesis of (R)-2-alkyl-δ-lactones illustrates this principle. The cascade began with the reduction of an α,β-unsaturated ketone by an enoate reductase, followed by a Baeyer-Villiger oxidation of the resulting saturated ketone catalyzed by a co-expressed CHMO, with glucose dehydrogenase providing the necessary NADPH. mdpi.com
Chiral Pool-Based Syntheses
The chiral pool strategy utilizes readily available, enantiomerically pure natural products as starting materials. This approach incorporates a predefined stereocenter into the synthetic route, avoiding the need for asymmetric induction or resolution steps. Sugars, amino acids, terpenes, and hydroxy acids are common chiral pool sources. uvic.ca
For the synthesis of chiral pyranone analogs, terpenes like (R)- and (S)-linalool have served as effective starting points. For example, the enantiomeric forms of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol were prepared from the corresponding linalool (B1675412) enantiomers. The synthesis involved the stereospecific acid-catalyzed cyclization of a chiral epoxy-alcohol intermediate derived from linalool. researchgate.net A similar strategy could be envisioned for this compound, potentially starting from a chiral precursor like (R)-mandelic acid or another phenyl-containing natural product, where the phenyl group and the stereocenter are already established.
Chemoenzymatic Hybrid Methodologies
Chemoenzymatic synthesis combines the high selectivity of biocatalysts with the versatility of traditional chemical reactions. This hybrid approach allows for the construction of complex molecules that might be inaccessible by either method alone.
A chemoenzymatic route to chiral δ-lactones can involve an initial enzymatic desymmetrization or kinetic resolution, followed by chemical transformations. For example, the synthesis of 6-vinyl-tetrahydro-pyran-2-one was achieved by first using an alcohol dehydrogenase for the enantioselective reduction of a δ-ketoester. researchgate.net The resulting enantiopure hydroxy ester was then subjected to chemical modifications, such as cross-metathesis, to yield various natural products. researchgate.net
For this compound, a potential chemoenzymatic route could start with the asymmetric enzymatic reduction of ethyl 5-oxo-5-phenylpentanoate using an (R)-selective ADH. The resulting (R)-5-hydroxy-5-phenylpentanoate could then be cyclized under acidic conditions (a chemical step) to afford the target δ-lactone with high optical purity. researchgate.net
Conventional Organic Synthesis and Control of Stereochemistry
While enzymatic methods offer high selectivity, conventional organic synthesis remains crucial for the construction of the core tetrahydropyran-2-one structure. Stereocontrol in these reactions is paramount and is often achieved through substrate control, chiral auxiliaries, or chiral catalysts.
Cyclization Reactions for Tetrahydropyran-2-one Ring Formation
The formation of the tetrahydropyran (B127337) ring is the key step in the synthesis of the target lactone. Intramolecular cyclization of a suitable linear precursor is the most common strategy. Various methods have been developed to achieve this transformation with control over stereochemistry.
One powerful method is the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. nih.gov The resulting oxocarbenium ion is trapped intramolecularly by the alkene to form the tetrahydropyran ring. By using chiral homoallylic alcohols or chiral catalysts, this process can be rendered asymmetric. A related intramolecular silyl-modified Sakurai (ISMS) reaction, involving the cyclization of hydroxy allylsilanes, provides a facile route to 2,6-cis-disubstituted tetrahydropyrans. nih.gov
For the synthesis of a δ-lactone like this compound, the most direct cyclization approach is the intramolecular esterification (lactonization) of a 5-hydroxy carboxylic acid or its corresponding ester. The key challenge is the stereoselective synthesis of the precursor, 5-hydroxy-5-phenylpentanoic acid. This can be achieved through methods such as the asymmetric reduction of 5-oxo-5-phenylpentanoic acid, as discussed in the biocatalytic sections, or through other asymmetric chemical methods like chiral reagent-controlled reductions (e.g., using a CBS reagent). uvic.ca Once the chiral hydroxy acid is obtained, lactonization is typically promoted by acid catalysts (e.g., p-toluenesulfonic acid) or dehydrating agents.
Table 2: Chemical Compound Nomenclature
| Compound Name | IUPAC Name | Other Names |
|---|---|---|
| This compound | (R)-6-Phenyloxan-2-one | (R)-6-phenyl-delta-valerolactone |
| 2-Phenylcyclohexanone | 2-Phenylcyclohexan-1-one | |
| (R)-δ-Decalactone | (R)-6-Pentyloxan-2-one | |
| 5-Oxodecanoic acid | 5-Oxodecanoic acid | |
| Methyl 5-oxo-5-phenylpentanoate | Methyl 5-oxo-5-phenylpentanoate | |
| (R)-γ-Phenyl-γ-butyrolactone | (R)-5-Phenyldihydrofuran-2(3H)-one | |
| Methyl 4-oxo-4-phenylbutanoate | Methyl 4-oxo-4-phenylbutanoate | |
| 6-vinyl-tetrahydro-pyran-2-one | 6-Ethenyloxan-2-one | |
| (R)-Linalool | (R)-3,7-Dimethylocta-1,6-dien-3-ol | |
| (S)-Linalool | (S)-3,7-Dimethylocta-1,6-dien-3-ol | |
| (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol | (2,6,6-Trimethyloxan-2-yl)methanol | |
| (R)-Mandelic acid | (2R)-2-Hydroxy-2-phenylethanoic acid | |
| Ethyl 5-oxo-5-phenylpentanoate | Ethyl 5-oxo-5-phenylpentanoate |
Reformatsky Reaction Variants
The Reformatsky reaction, a classic method for carbon-carbon bond formation, utilizes an organozinc reagent generated from an α-halo ester to react with a carbonyl compound, yielding a β-hydroxy ester. wikipedia.org This intermediate can then undergo cyclization to form a lactone. In the context of synthesizing chiral δ-lactones like this compound, asymmetric variants of the Reformatsky reaction are employed to control the stereochemistry. nih.gov
Modern approaches to asymmetric Reformatsky reactions often involve the use of chiral ligands to induce enantioselectivity or the use of substrates with existing chirality that direct the stereochemical outcome of the reaction (diastereoselective reactions). nih.govresearchgate.net For the synthesis of a 6-substituted δ-valerolactone, an intramolecular Reformatsky reaction can be a powerful tool. For instance, a suitably designed γ-formyl ester can undergo an intramolecular cyclization, where the stereochemistry of the newly formed hydroxyl and phenyl-bearing stereocenter is controlled by a chiral catalyst or auxiliary.
While specific examples detailing the synthesis of this compound via a Reformatsky reaction are not abundant in the literature, the general strategy is well-established. The key step would involve the reaction of a zinc enolate with an appropriate aldehyde precursor, followed by cyclization. The stereocontrol can be achieved through the use of chiral ligands such as cinchona alkaloids or amino alcohols that coordinate to the zinc metal, thereby creating a chiral environment for the reaction. doi.orgsemanticscholar.org
Table 1: Illustrative Chiral Ligands for Asymmetric Reformatsky Reactions
| Ligand Type | Specific Example | Potential Role in Synthesis |
| Amino Alcohols | (-)-N,N-Dimethylaminoisoborneol | Induces enantioselectivity in the addition of the Reformatsky reagent to aldehydes. semanticscholar.org |
| Cinchona Alkaloids | Quinine, Quinidine | Act as chiral ligands to control the facial selectivity of the carbonyl attack. doi.org |
| Chiral Auxiliaries | Oxazolidinones | Covalently attached to the substrate to direct the stereochemical outcome of the reaction. beilstein-journals.org |
The choice of metal can also influence the reaction; for example, samarium(II)-mediated Reformatsky reactions have been shown to be effective in the synthesis of chiral lactones. nih.gov
Radical Cyclization Routes
Radical cyclization reactions offer a powerful and often complementary approach to ionic reactions for the construction of cyclic systems. The stereoselective synthesis of tetrahydropyrans via radical cyclization has been a subject of systematic study. acs.org For the synthesis of this compound, a 6-endo or 6-exo-trig radical cyclization of a suitable unsaturated precursor could be envisioned.
A typical precursor for such a cyclization would be an unsaturated ester where a radical is generated at a specific position, which then attacks the double bond to form the six-membered ring. The stereoselectivity of such reactions can be controlled by the existing stereochemistry in the substrate or by the use of chiral catalysts. For instance, n-Bu3SnH-mediated vinyl radical cyclization has been successfully employed for the stereoselective synthesis of poly-substituted functionalized tetrahydropyrans. researchgate.net
In a potential route to this compound, a chiral auxiliary could be used to direct the cyclization of an achiral precursor. Alternatively, an enantioselective radical initiator or catalyst could be employed. The radical cyclization of β-iodo ethers, derived from the alkoxyiodination of unsaturated esters, in the presence of a chiral catalyst can afford substituted dihydropyrans with high enantioselectivity. researchgate.net Subsequent reduction of the double bond would yield the desired saturated lactone.
Table 2: Key Considerations in Radical Cyclization for Chiral Pyranone Synthesis
| Factor | Influence on the Reaction | Example |
| Stereocontrol | Use of chiral auxiliaries or catalysts to direct the stereochemical outcome. | (2S)-1-acetylpyrrolidine-2-carboxylic acid as a chiral catalyst. researchgate.net |
| Radical Initiator | Choice of initiator can affect reaction efficiency and conditions. | Azobis(isobutyronitrile) (AIBN) is a common choice for radical initiation. researchgate.net |
| Reaction Pathway | 6-endo vs. 6-exo cyclization can lead to different regioisomers. | The substitution pattern on the substrate influences the cyclization pathway. researchgate.net |
Halolactonization and Related Annulation Reactions
Halolactonization is a powerful and widely used method for the synthesis of lactones from unsaturated carboxylic acids. The reaction proceeds via the electrophilic addition of a halogen to the double bond, followed by the intramolecular trapping of the resulting halonium ion by the carboxylate. Asymmetric halolactonization, using chiral catalysts, provides an efficient route to enantiomerically enriched lactones. nih.gov
The synthesis of δ-lactones through 6-exo halolactonization of 5-hexenoic acid derivatives is a well-established process. Specifically, the enantioselective halolactonization of 5-phenyl-5-hexenoic acid provides a direct route to a close analog of the target molecule. Studies have shown that chiral bifunctional catalysts, such as those derived from BINOL, can effectively catalyze these transformations. nih.gov
For example, the bromolactonization of 5-phenyl-5-hexenoic acid using a chiral sulfide (B99878) catalyst has been reported to proceed with good yield and enantioselectivity. beilstein-journals.orgnih.gov Similarly, iodolactonization of the same substrate has been achieved with moderate to good enantiomeric ratios using tertiary aminourea or BINOL-derived catalysts. nih.gov The resulting halo-lactone can then be dehalogenated to afford the final saturated lactone.
Table 3: Enantioselective Halolactonization of 5-Phenyl-5-Hexenoic Acid
| Halogen Source | Catalyst | Solvent | Yield (%) | Enantiomeric Ratio (er) | Reference |
| N-Bromosuccinimide (NBS) | Chiral Sulfide | Dichloromethane | 75 | 82:18 | beilstein-journals.orgnih.gov |
| N-Iodosuccinimide (NIS) | BINOL-derived phosphoramidite | PhMe/CH2Cl2 | - | 76:24 | nih.gov |
| NIS with 10 mol% I2 | BINOL-derived phosphoramidite | PhMe/CH2Cl2 | - | 85:15 | nih.gov |
One-Pot and Cascade Reaction Sequences for Pyranone Assembly
A potential one-pot synthesis of this compound could involve a catalytic asymmetric Michael addition of a suitable nucleophile to an α,β-unsaturated aldehyde, followed by an in-situ lactonization. For instance, an amine-catalyzed Michael addition and subsequent enolization/cyclization can lead to functionalized pyrans with high enantioselectivities. rsc.org
Another elegant approach is the one-pot catalytic asymmetric synthesis of pyranones from 2-furfurals. This method involves an initial asymmetric alkylation to generate a chiral furyl alcohol intermediate, which then undergoes an oxidative rearrangement (Achmatowicz reaction) in the same pot to furnish the enantioenriched pyranone. nih.gov While this specific example leads to a 6-hydroxy-pyranone, the principle of a one-pot asymmetric functionalization followed by cyclization is broadly applicable.
Table 4: Examples of Catalytic Systems for One-Pot/Cascade Pyranone Synthesis
| Reaction Type | Catalyst System | Key Transformation | Reference |
| Asymmetric Michael Addition/Cyclization | Chiral Amine (e.g., prolinol derivatives) | Construction of the chiral pyran ring from acyclic precursors. | rsc.org |
| Asymmetric Alkylation/Achmatowicz Reaction | Chiral Ligand (e.g., (-)-MIB) with Dialkylzinc | Conversion of furfurals to enantioenriched pyranones. | nih.gov |
| Asymmetric Cascade Dimerization | Cu(II)/Chiral BOX Ligand | Synthesis of macrocyclic dilactones via a four-step cascade. nih.gov |
These advanced methodologies highlight the progress in modern synthetic organic chemistry, providing powerful tools for the construction of complex and stereochemically rich molecules like this compound.
Reactivity Profiles and Chemical Transformations of R 6 Phenyltetrahydro 2h Pyran 2 One
Lactone Ring Opening and Functionalization
The lactone ring of (R)-6-Phenyltetrahydro-2H-pyran-2-one is susceptible to cleavage under various conditions, offering pathways to a range of functionalized products.
Nucleophilic Addition to the Carbonyl Moiety
The carbonyl group in the lactone ring is an electrophilic center that can be attacked by nucleophiles. This can lead to either ring-opening or the formation of tetrahedral intermediates, depending on the nature of the nucleophile and the reaction conditions. Generally, strong nucleophiles will favor ring-opening, while weaker nucleophiles might require acid catalysis to activate the carbonyl group. Reactions with organometallic reagents, amines, and other nucleophiles are theoretically possible but have not been specifically documented for this compound.
Controlled Ring-Opening Polymerization (ROP)
Selective Oxidation Reactions
The tetrahydropyran (B127337) ring could potentially undergo selective oxidation. However, the presence of the phenyl group and the lactone functionality complicates predictions of regioselectivity and chemoselectivity. General methods for the oxidation of cyclic ethers to lactones are known, but their applicability and selectivity for this specific substrate remain uninvestigated in the available literature. researchgate.net
Cycloaddition Chemistry of Pyranone Scaffolds (e.g., Diels-Alder Reactions)
Pyran-2-ones can participate as dienes in Diels-Alder reactions, a powerful tool for the construction of complex cyclic systems. clockss.orgpkusz.edu.cn The reactivity and stereoselectivity of these cycloadditions are highly dependent on the substitution pattern of the pyranone ring and the dienophile. While the Diels-Alder chemistry of various pyran-2-one derivatives has been explored, there is no specific information available on the participation of this compound in such reactions. The saturated nature of the tetrahydropyran ring in this specific compound makes it an unlikely candidate to act as a diene in a classical Diels-Alder reaction.
Derivatization and Functional Group Interconversions at the Phenyl and Tetrahydropyran Moieties
The phenyl group of this compound could be subjected to various aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, to introduce new functional groups. Similarly, the tetrahydropyran ring could potentially undergo functionalization, for instance, through free-radical halogenation followed by nucleophilic substitution. However, without specific literature precedence, the feasibility and outcome of such transformations on this particular molecule are speculative.
Mechanistic Investigations and Theoretical Studies on R 6 Phenyltetrahydro 2h Pyran 2 One Syntheses and Reactions
Elucidation of Reaction Mechanisms in Asymmetric Catalysis
The synthesis of enantiomerically pure compounds such as (R)-6-Phenyltetrahydro-2H-pyran-2-one relies heavily on asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to preferentially form one enantiomer. The elucidation of the reaction mechanisms is crucial for optimizing reaction conditions and developing new, more efficient catalysts. While a specific, universally applied catalytic synthesis for this compound is not detailed in the literature, mechanisms can be inferred from analogous syntheses of chiral δ-lactones and related tetrahydropyrans. scispace.comnih.gov
A plausible and widely used strategy involves the asymmetric allylation of an appropriate aldehyde, followed by a ring-closing metathesis (RCM) or other cyclization methods. scispace.comresearchgate.net For instance, in a Keck-type asymmetric allylation, a catalyst, often a titanium(IV) isopropoxide complex with a chiral ligand like (R)-BINOL, coordinates with both the aldehyde and the allylation reagent (e.g., allyltributyltin). scispace.com This coordination creates a rigid, chiral environment around the reacting centers. The nucleophilic attack of the allyl group onto the aldehyde carbonyl is directed to one specific face, leading to the formation of a homoallylic alcohol with a defined stereocenter.
The subsequent ring-closing metathesis step, catalyzed by a ruthenium catalyst like Grubbs' catalyst, would then form the unsaturated δ-lactone, which can be hydrogenated to yield the final saturated product, this compound. scispace.com The mechanism of each step is investigated through a combination of experimental techniques, including kinetic analysis, intermediate trapping, and spectroscopic identification, complemented by computational modeling.
Stereoselectivity Origin and Transition State Analysis
The origin of stereoselectivity in asymmetric catalysis lies in the energy difference between the diastereomeric transition states that lead to the (R) and (S) enantiomers. The chiral catalyst forces the reaction to proceed through a lower-energy pathway for the desired enantiomer.
Computational transition state analysis is a powerful tool for understanding this selectivity. mdpi.com For the formation of substituted pyran rings, theoretical models often predict chair-like transition states where bulky substituents preferentially occupy pseudoequatorial positions to minimize steric hindrance. mdpi.com In the asymmetric synthesis of this compound, the catalyst-substrate complex would arrange itself to minimize steric clashes. The transition state leading to the (R)-product would be sterically more favorable and thus lower in energy than the transition state leading to the (S)-product.
For example, in a silyl-Prins cyclization used to form similar pyran structures, density functional theory (DFT) calculations have been used to model the transition states. mdpi.com These studies show that the high stereoselectivity observed can be explained by the preferential formation of a chair-like conformation in the key cyclization step, which has a significantly lower energy barrier (e.g., 2.7 kcal/mol) compared to other possible conformations. mdpi.com Similar principles apply to other catalytic methods, where the specific geometry of the catalyst-substrate complex dictates the facial selectivity of the key bond-forming step.
Kinetic Studies and Reaction Pathway Determination
Kinetic studies are fundamental to determining the reaction pathway and validating a proposed mechanism. By measuring the reaction rate under varying concentrations of reactants, catalyst, and any inhibitors or promoters, a rate law can be established. This mathematical expression provides insight into the composition of the rate-determining step of the reaction.
For the synthesis of this compound, kinetic analysis would help to confirm the order of reactant involvement and the role of the catalyst. For instance, if the reaction rate is first-order in both the catalyst and the aldehyde but zero-order in the nucleophile, it would suggest that the formation of the catalyst-aldehyde complex is the slow, rate-determining step.
Computational Chemistry and Molecular Modeling
Computational chemistry provides indispensable tools for investigating the structure, reactivity, and dynamics of molecules like this compound at an atomic level.
Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure and properties of molecules. mdpi.comsemanticscholar.org For this compound, DFT calculations can predict its most stable three-dimensional structure (conformation) and provide insights into its chemical reactivity.
The conformational analysis of the parent tetrahydro-2H-pyran ring shows that the chair conformer is significantly more stable than boat or twist conformations. researchgate.net For the 6-phenyl substituted derivative, the chair conformation with the phenyl group in the equatorial position is expected to be the global minimum energy structure to avoid steric strain. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G**, can precisely determine the geometries and relative energies of these conformers. scifiniti.com The transition state energy between the chair and 2,5-twist conformer for the parent ring has been calculated to be around 11 kcal/mol. researchgate.net
Reactivity can be assessed by calculating various molecular properties:
Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. semanticscholar.org For the pyranone ring, the carbonyl carbon (C2) and C6 are known electrophilic centers susceptible to nucleophilic attack. clockss.org
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity in pericyclic reactions. The energy gap between HOMO and LUMO indicates the chemical reactivity of the molecule. scifiniti.com
Average Local Ionization Energy (ALIE): ALIE surfaces indicate the sites most susceptible to electrophilic attack. semanticscholar.org
| Parameter | Description | Common Method/Basis Set | Reference |
|---|---|---|---|
| Software | Program used to perform calculations. | Jaguar, Gaussian, ADF | mdpi.commdpi.com |
| Method | The theoretical model used. | Density Functional Theory (DFT) | semanticscholar.orgresearchgate.net |
| Functional | Approximation to the exchange-correlation energy in DFT. | B3LYP, CAM-B3LYP | semanticscholar.org |
| Basis Set | Set of functions used to build molecular orbitals. | 6-31G(d,p), 6-311++G(d,p) | semanticscholar.org |
| Task | The type of calculation performed. | Geometry Optimization, Frequency Analysis, Transition State Search | semanticscholar.orgresearchgate.net |
While quantum calculations provide static pictures of molecules at their energy minima, Molecular Dynamics (MD) simulations model the dynamic behavior of molecules over time. mdpi.com An MD simulation calculates the forces between atoms and uses them to simulate atomic motion, providing a trajectory of how the molecule's conformation evolves.
For this compound, MD simulations can be used to explore its conformational landscape in solution, revealing the flexibility of the pyran ring and the rotational freedom of the phenyl substituent. nih.govnih.gov A typical simulation involves placing the molecule in a box of explicit solvent molecules (e.g., water) and simulating its movement for a period of nanoseconds. mdpi.com Analysis of the simulation trajectory can confirm the stability of the equatorial-phenyl chair conformation and identify any transient, higher-energy conformations that might be accessible at room temperature. Such simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment. mdpi.comnih.gov
| Parameter | Description | Typical Value/Method | Reference |
|---|---|---|---|
| Software | Program used to run the simulation. | Desmond, GROMACS | mdpi.com |
| Force Field | A set of empirical energy functions used to calculate forces between atoms. | OPLS (Optimized Potentials for Liquid Simulations) | mdpi.com |
| Solvent Model | Model used to represent the solvent. | SPC (Simple Point Charge) for water | mdpi.com |
| Simulation Time | The total duration of the simulated trajectory. | 10-100 ns | mdpi.com |
| Ensemble | The statistical ensemble defining the thermodynamic state. | NPT (constant Number of particles, Pressure, and Temperature) | mdpi.com |
| Temperature | The temperature at which the simulation is run. | 300 K | mdpi.com |
Advanced Analytical Methodologies for Enantiopure Tetrahydropyran 2 Ones
Enantiomeric Purity and Quantitative Chiral Analysis
Determining the enantiomeric excess (e.e.) of a chiral compound is a critical step in asymmetric synthesis and quality control. Various high-performance chromatographic techniques have proven to be indispensable for the accurate quantification of enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation and quantification of enantiomers. The technique relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely recognized for their broad applicability and high enantioselectivity for a diverse range of chiral compounds, including lactones.
For the enantioseparation of 6-Phenyltetrahydro-2H-pyran-2-one, also known as δ-phenyl-valerolactone, cellulose triacetate (CTA I) based stationary phases have demonstrated exceptionally high enantioselectivity. The interaction between the chiral analyte and the CSP is influenced by factors such as hydrogen bonding, π-π interactions, and steric effects. The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol, is crucial for optimizing the separation.
A typical HPLC method for the chiral separation of 6-Phenyltetrahydro-2H-pyran-2-one might involve the following conditions:
| Parameter | Condition |
| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Expected Outcome | Baseline separation of the (R) and (S) enantiomers |
This is a representative method; actual conditions may vary and require optimization.
Supercritical Fluid Chromatography (SFC) for Chiral Separation
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for chiral separations. Utilizing supercritical carbon dioxide as the primary mobile phase component, often with a small percentage of an alcohol modifier like methanol (B129727) or ethanol, SFC offers several advantages, including faster analysis times, reduced solvent consumption, and lower backpressure. The principles of chiral recognition in SFC are similar to those in normal-phase HPLC, with polysaccharide-based CSPs being the most commonly employed.
The low viscosity and high diffusivity of the supercritical fluid mobile phase can lead to higher chromatographic efficiency and resolution. For the enantioseparation of phenyl-substituted lactones, SFC can provide excellent results, often with shorter run times compared to HPLC. The separation can be fine-tuned by adjusting parameters such as backpressure, temperature, and the composition of the co-solvent.
A hypothetical SFC method for the chiral analysis of 6-Phenyltetrahydro-2H-pyran-2-one could be as follows:
| Parameter | Condition |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Supercritical CO₂ / Methanol (85:15, v/v) |
| Flow Rate | 3.0 mL/min |
| Backpressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV at 220 nm |
| Expected Outcome | Rapid and efficient separation of enantiomers |
This is an illustrative method; optimization is typically required for specific applications.
Gas Chromatography (GC) for Volatile Chiral Compounds
For chiral compounds that are thermally stable and sufficiently volatile, Gas Chromatography (GC) with a chiral stationary phase offers a high-resolution separation method. The CSPs in chiral GC are typically based on cyclodextrin (B1172386) derivatives coated onto a fused silica (B1680970) capillary column. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector through inclusion phenomena and intermolecular interactions.
While less common for higher molecular weight lactones like 6-Phenyltetrahydro-2H-pyran-2-one without derivatization, chiral GC can be a valuable tool for the analysis of more volatile chiral precursors or related smaller lactones. The method's sensitivity and resolution are often superior to liquid-phase techniques. Key parameters for optimization include the temperature program, carrier gas flow rate, and the specific type of cyclodextrin-based CSP.
Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC)
Capillary Electrophoresis (CE) and its hybrid technique, Capillary Electrochromatography (CEC), provide alternative approaches for chiral separations, characterized by high efficiency and minimal sample consumption. In chiral CE, a chiral selector, most commonly a cyclodextrin derivative, is added to the background electrolyte. The differential interaction of the enantiomers with the chiral selector as they migrate through the capillary under the influence of an electric field leads to their separation.
CEC combines the principles of HPLC and CE by using a packed capillary column. The electroosmotic flow drives the mobile phase through the column, while the separation is achieved through both electrophoretic migration and chromatographic partitioning with the chiral stationary phase. These techniques can be particularly useful for the analysis of charged or highly polar chiral compounds. For neutral compounds like 6-Phenyltetrahydro-2H-pyran-2-one, the use of charged cyclodextrins or micellar electrokinetic chromatography (MEKC) with a chiral selector would be necessary.
Spectroscopic Determination of Absolute Configuration and Structural Details
Beyond determining enantiomeric purity, confirming the absolute configuration of a chiral center is a critical aspect of stereochemical analysis. Spectroscopic methods, particularly those sensitive to chirality, are instrumental in this regard.
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) spectroscopy is a powerful chiroptical technique that provides information about the absolute configuration of chiral molecules in solution. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum, with its characteristic positive and negative bands, is a unique fingerprint of a molecule's three-dimensional structure, including its absolute stereochemistry.
To determine the absolute configuration of a molecule like (R)-6-Phenyltetrahydro-2H-pyran-2-one, the experimental VCD spectrum is compared with the theoretically predicted spectrum for a known configuration (e.g., the R-enantiomer). The theoretical spectrum is calculated using quantum chemical methods, such as Density Functional Theory (DFT). A good agreement between the experimental and the calculated spectrum for the R-configuration provides a confident assignment of the absolute stereochemistry of the sample. This method is non-destructive and does not require crystallization or derivatization of the analyte. The combination of experimental VCD analysis with theoretical calculations offers an unambiguous determination of the absolute configuration of chiral tetrahydropyran-2-ones.
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique for determining the absolute configuration of chiral molecules, including enantiopure tetrahydropyran-2-ones. nih.govmdpi.com The method is based on the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This differential absorption gives rise to a CD spectrum, which can be positive or negative, and is highly sensitive to the three-dimensional arrangement of atoms in the molecule.
For lactones, the n → π* electronic transition of the ester chromophore, typically observed around 220 nm, often gives rise to a Cotton effect in the ECD spectrum. rsc.org The sign of this Cotton effect can be correlated with the absolute stereochemistry of the molecule. rsc.org A well-established approach for assigning absolute configuration is the comparison of experimentally measured ECD spectra with quantum-chemical calculated spectra. nih.gov Time-dependent density functional theory (TD-DFT) is a commonly used computational method for simulating ECD spectra with a high degree of accuracy. rsc.orgdtu.dk
The table below summarizes key aspects of ECD spectroscopy for the analysis of chiral lactones.
| Feature | Description | Relevance to this compound |
| Principle | Differential absorption of left and right circularly polarized light. | The chiral center at C6 induces a specific ECD spectrum. |
| Key Transition | n → π* transition of the lactone carbonyl group. | Expected to produce a characteristic Cotton effect around 220 nm. rsc.org |
| Configuration Assignment | Comparison of experimental spectra with TD-DFT calculated spectra. nih.gov | The absolute configuration (R) can be confirmed by matching the experimental spectrum to the calculated spectrum for the R-enantiomer. |
| Exciton Chirality Method | Correlates the sign of an ECD couplet between two chromophores with absolute stereochemistry. nih.govresearchgate.net | Not directly applicable unless the molecule is derivatized to include a second chromophore. |
Raman Optical Activity (ROA)
Raman Optical Activity (ROA) is a form of vibrational optical activity that measures the small intensity difference in the Raman scattering of right- and left-circularly polarized light from a chiral molecule. nih.govcas.czresearchgate.net ROA spectroscopy provides detailed information about the stereochemistry and conformation of molecules in solution. nih.govnih.gov As a vibrational spectroscopy technique, it probes the chiral arrangement of the molecular backbone and substituent groups, offering a rich fingerprint of the molecule's three-dimensional structure. chimia.ch
ROA is considered complementary to ECD, as it probes vibrational transitions rather than electronic transitions. nih.govresearchgate.net This can be particularly advantageous for molecules with weak or inaccessible electronic chromophores. The determination of the absolute configuration of a chiral molecule using ROA involves comparing the experimental spectrum with spectra calculated using quantum chemistry methods, similar to the approach used in VCD and ECD. nih.gov The mirror-image relationship between the ROA spectra of enantiomers provides a definitive method for their differentiation. nih.gov
While conventional ROA signals are inherently weak, resonance Raman optical activity (RROA) can enhance the signal by using an excitation wavelength that corresponds to an electronic absorption band of the molecule. nih.gov Furthermore, recent developments have explored surface-enhanced Raman optical activity (SEROA) to significantly amplify the signal, allowing for the detection of chiral molecules at much lower concentrations. cas.cz
| Parameter | Description | Application in Stereochemical Assignment |
| Measurement | Difference in Raman scattering intensity for right- vs. left-circularly polarized light (IR - IL). nih.gov | The resulting spectrum is a unique fingerprint of the molecule's stereochemistry. |
| Information Content | Provides information on the conformation and configuration of chiral centers and the overall molecular structure. nih.govchimia.ch | The absolute configuration is determined by comparing the experimental spectrum to quantum chemical predictions for each enantiomer. nih.gov |
| Complementarity | Probes vibrational transitions, unlike ECD which probes electronic transitions. nih.govresearchgate.net | Provides complementary structural information, strengthening the reliability of stereochemical assignments when used in combination with ECD. nih.gov |
| Sensitivity Enhancement | Resonance ROA (RROA) and Surface-Enhanced ROA (SEROA) can be used to amplify weak signals. cas.cznih.gov | Enables analysis of smaller sample quantities and at lower concentrations. |
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. While standard NMR spectra of enantiomers are identical, advanced techniques can be employed to differentiate them and assign their absolute stereochemistry. These methods typically involve creating a diastereomeric environment, either through derivatization with a chiral agent or interaction with a chiral solvating agent.
Chiral Derivatizing Agents (CDAs): The chiral analyte, such as this compound, can be reacted with a chiral derivatizing agent to form a covalent diastereomeric mixture. These diastereomers have distinct NMR spectra, allowing for the quantification of enantiomeric excess and, in some cases, the assignment of absolute configuration based on predictable shielding effects induced by the CDA. A well-known example is the use of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) esters.
Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form non-covalent diastereomeric complexes with the analyte in solution. rsc.orgmst.edu This interaction leads to chemical shift non-equivalence for the enantiomers of the analyte, resulting in separate signals in the NMR spectrum. rsc.org The magnitude of the chemical shift difference (ΔΔδ) can be used to determine enantiomeric purity. Recent research has focused on developing highly sensitive CSAs, such as tetraaza macrocyclic compounds, which can induce significant chemical shift differences. rsc.orgmst.edu
Nuclear Overhauser Effect (NOE): For assigning relative stereochemistry, NOE-based experiments (e.g., NOESY, ROESY) are invaluable. These techniques measure through-space correlations between protons that are close to each other, allowing for the determination of the relative orientation of substituents on the tetrahydropyran (B127337) ring. ipb.pt
Advanced Coupling Constant Analysis: The magnitude of proton-proton coupling constants (J-values) is dependent on the dihedral angle between the protons. ipb.pt Detailed analysis of these coupling constants can provide crucial information about the conformation of the pyranone ring and the relative stereochemistry of its substituents. ipb.pt
| Technique | Principle | Application to this compound |
| Chiral Derivatizing Agents (CDAs) | Covalent bond formation to create diastereomers with distinct NMR spectra. | Reaction with a CDA (e.g., Mosher's acid) would create diastereomeric esters, allowing for enantiomeric purity determination and potential configuration assignment. |
| Chiral Solvating Agents (CSAs) | Non-covalent interaction to form transient diastereomeric complexes. rsc.org | Addition of a CSA to an NMR sample of 6-phenyltetrahydro-2H-pyran-2-one would cause splitting of signals for the R and S enantiomers. |
| NOE Spectroscopy (NOESY/ROESY) | Measures through-space dipolar coupling between nearby protons. ipb.pt | Can establish the relative stereochemistry of protons on the tetrahydropyran ring, for example, the orientation of the phenyl group relative to ring protons. |
| Coupling Constant (J) Analysis | Relates the magnitude of J-couplings to the dihedral angle between protons. ipb.pt | Can help determine the chair/boat conformation of the pyranone ring and the axial/equatorial position of the phenyl group. |
Mass Spectrometry Coupled with Chiral Discrimination Techniques
Mass spectrometry (MS) is inherently "chiral-blind" because enantiomers have identical masses and typically produce identical mass spectra. unipd.it However, when coupled with a chiral discrimination technique, MS becomes a highly sensitive and specific tool for chiral analysis. unipd.it This is most commonly achieved by coupling MS with a chromatographic separation method that utilizes a chiral stationary phase (CSP).
Liquid Chromatography-Mass Spectrometry (LC-MS): Chiral LC-MS is a powerful method for separating and quantifying enantiomers in complex mixtures. researchgate.netnih.gov The sample is passed through a liquid chromatography column packed with a chiral stationary phase. The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation before they enter the mass spectrometer for detection and quantification. nih.gov This technique offers very low limits of detection, often in the parts-per-billion (ppb) range. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS, chiral GC-MS uses a capillary column coated with a chiral stationary phase to separate enantiomers before MS detection. This method is suitable for volatile and thermally stable compounds. For non-volatile compounds like lactones, derivatization may be required to increase volatility. GC-MS can provide excellent enantioselectivity, particularly for smaller molecules. nih.gov
Ion Mobility-Mass Spectrometry (IM-MS): A more recent development is the use of ion mobility spectrometry coupled with MS. In IM-MS, ions are separated based on their size, shape, and charge as they drift through a gas-filled tube under the influence of an electric field. unipd.it To distinguish enantiomers, they are first complexed with a chiral selector. The resulting diastereomeric complex ions can have different collision cross-sections (CCS) and drift times, enabling their separation by the ion mobility cell before mass analysis. unipd.it
| Method | Separation Principle | Advantages for Chiral Lactone Analysis |
| Chiral LC-MS/MS | Differential interaction with a chiral stationary phase in liquid chromatography. researchgate.netnih.gov | High sensitivity (ppb to ppt (B1677978) levels), high selectivity, applicable to a wide range of lactones without derivatization. nih.gov |
| Chiral GC-MS/MS | Differential interaction with a chiral stationary phase in gas chromatography. nih.gov | Excellent enantioselectivity for smaller, more volatile molecules; may require derivatization for less volatile lactones. nih.gov |
| Ion Mobility-MS (IM-MS) | Separation of diastereomeric complex ions based on their size and shape (collision cross-section). unipd.it | Provides an additional dimension of separation based on ion structure, useful for complex mixtures. |
Emerging Chiral Sensing Technologies
The development of highly sensitive and selective methods for chiral analysis is an active area of research. Emerging technologies are moving beyond traditional spectroscopic and chromatographic methods, aiming to provide rapid, real-time, and ultrasensitive detection of enantiomers. nih.govnih.gov
Nanophotonic Chiral Sensing: This field utilizes nanostructured materials, such as plasmonic nanoparticles and metamaterials, to enhance the interaction between light and chiral molecules. nih.govacs.org These nanophotonic platforms can generate "superchiral" light fields, which dramatically amplify the chiroptical signals (like circular dichroism) of molecules located near the nanostructure's surface. nih.govacs.org This enhancement allows for the detection of chiral molecules at extremely low concentrations, potentially down to the single-molecule level. springernature.com
Chiral Field-Effect Transistors (FETs): Another novel approach involves the use of organic field-effect transistors as chiral sensors. In this design, the gate electrode of the transistor is functionalized with a chiral selector molecule, such as β-cyclodextrin. rsc.org When a solution containing a chiral analyte is introduced, the enantiomers form diastereomeric host-guest complexes with the chiral selector. This interaction alters the surface potential at the gate, leading to a measurable change in the transistor's electrical signal. Such sensors offer the potential for rapid, real-time, and label-free chiral discrimination. rsc.org
Coordination Polymer-Based Sensors: Chiral coordination polymers and metal-organic frameworks (MOFs) are being explored as versatile materials for chiral sensing. nih.gov Their porous structures can be designed with chiral recognition sites that selectively bind one enantiomer over the other. This enantioselective binding can be detected through various means, including changes in fluorescence, circular dichroism, or by using the material as a stationary phase in chromatography. nih.gov
These emerging technologies hold great promise for advancing the analysis of enantiopure compounds like this compound, offering new possibilities for high-throughput screening and quality control in various scientific and industrial fields. nih.govnih.gov
Research Applications of R 6 Phenyltetrahydro 2h Pyran 2 One in Advanced Organic Synthesis
Asymmetric Synthesis of Complex Natural Products and Bioactive Molecules
The inherent chirality of (R)-6-Phenyltetrahydro-2H-pyran-2-one makes it an exemplary starting material for the enantioselective synthesis of a wide array of complex natural products and biologically active molecules. Organic chemists have adeptly utilized the stereocenter at the C6 position to direct the formation of new chiral centers, thereby achieving high diastereoselectivity in subsequent transformations.
The synthesis of pyranone-containing natural products, which are widespread in various organisms and often exhibit significant biological activities, frequently employs chiral pyranone intermediates. nih.govmdpi.com The synthetic strategies often involve the use of chiral precursors to establish the absolute stereochemistry of the target molecule. nih.gov While direct total syntheses of specific complex natural products commencing from this compound are not extensively detailed in readily available literature, the principle of using such chiral lactones as precursors is a well-established strategy in asymmetric synthesis. nih.gov For instance, the synthesis of bioactive pyran derivatives often relies on stereoselective methods to control the geometry of the heterocyclic ring. mdpi.comnih.gov The development of synthetic routes to biologically relevant pyrones, such as rugulactone, has involved the use of various chirality-inducing steps to achieve the desired stereoisomers. nih.gov
The following table summarizes the key attributes of this compound that are advantageous in asymmetric synthesis:
| Property | Advantage in Asymmetric Synthesis |
| Pre-existing Stereocenter | Serves as a chiral template, influencing the stereochemical outcome of subsequent reactions. |
| Lactone Functionality | Allows for a variety of chemical transformations, including ring-opening reactions and modifications at the carbonyl group. |
| Phenyl Substituent | Provides steric bulk and can influence the facial selectivity of reactions. It can also be a site for further functionalization. |
| Tetrahydropyran (B127337) Ring | A common structural motif in many natural products, making it a relevant starting scaffold. organic-chemistry.org |
Building Blocks for Novel Molecular Architectures (e.g., Spirolactones, Polyketides)
The utility of this compound extends beyond the synthesis of known natural products to the construction of novel and complex molecular architectures, including spirolactones and polyketide fragments.
Spirolactones: These are a class of compounds characterized by a spirocyclic junction where two rings share a single carbon atom, with one of the rings being a lactone. The stereoselective synthesis of chiral spirolactones is a significant area of research due to their presence in numerous biologically active molecules. Chiral lactones are valuable starting materials for creating these intricate structures. Although specific examples detailing the conversion of this compound into spirolactones are not prominent in the surveyed literature, the general principle of utilizing chiral lactones as precursors for spirolactone synthesis is well-documented.
Polyketides: This large and diverse class of natural products is characterized by a carbon skeleton derived from the repeated condensation of acetyl and propionyl units. The synthesis of polyketide fragments with defined stereochemistry is a crucial aspect of the total synthesis of these complex molecules. The tetrahydropyran ring is a common structural feature in many polyketides. Therefore, chiral building blocks like this compound can serve as valuable synthons for introducing specific stereochemical information into a growing polyketide chain.
Precursors for Polymeric Materials with Controlled Stereochemistry (e.g., CO2-derived Polymers)
The ring-opening polymerization (ROP) of lactones is a powerful method for producing biodegradable polyesters. The stereochemistry of the monomer can have a profound impact on the properties of the resulting polymer, including its thermal stability, crystallinity, and degradation profile.
There is growing interest in utilizing carbon dioxide (CO2) as a renewable C1 feedstock for the synthesis of polymers. chemrxiv.org One promising approach involves the synthesis of lactones from CO2 and other simple molecules, which can then undergo ROP. chemrxiv.orgresearchgate.net While research in this area has often focused on other substituted lactones, the principles can be extended to monomers like this compound. The polymerization of this chiral lactone would lead to polyesters with stereoregular microstructures. The phenyl group would introduce aromaticity into the polymer backbone, potentially enhancing its thermal and mechanical properties.
The table below outlines the potential of this compound in polymer synthesis:
| Application Area | Potential Advantage |
| Ring-Opening Polymerization | Production of stereoregular polyesters with predictable properties. |
| CO2-derived Polymers | Potential for creating sustainable polymers from a renewable feedstock. researchgate.net |
| Functional Polyesters | The phenyl group offers a site for post-polymerization modification. |
Development of Chiral Catalysts and Reagents
Chiral lactones can serve as precursors for the synthesis of chiral ligands and organocatalysts, which are essential tools in asymmetric catalysis. The development of new and efficient chiral catalysts is a continuous effort in organic synthesis, aiming to achieve high enantioselectivity in a wide range of chemical transformations.
While direct applications of this compound in the development of chiral catalysts are not extensively reported, its structural features suggest potential pathways for its use. The lactone ring can be opened to reveal a chiral hydroxy acid, which can then be transformed into various chiral ligands. For example, the hydroxyl and carboxyl groups can be used to coordinate with metal centers, creating a chiral environment for catalysis. rsc.orgacs.orgacs.org
Furthermore, the chiral backbone of the molecule could be incorporated into the structure of organocatalysts. The development of novel chiral catalysts is a key area of research for enabling a wide range of asymmetric reactions. mdpi.com The synthesis of chiral amino alcohols derived from various sources has been shown to be effective in asymmetric synthesis, indicating the potential for derivatives of this compound to be explored in this context. researchgate.net
Q & A
Q. Optimization Strategies :
- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze the undesired (S)-enantiomer .
- Asymmetric Hydrogenation : Employ Ru-BINAP catalysts for stereocontrol during precursor synthesis .
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- NMR :
- IR Spectroscopy : Strong C=O stretch at ~1750 cm⁻¹ and C-O-C vibration at 1200–1250 cm⁻¹ .
- HRMS : Confirm molecular ion ([M+H]⁺) at m/z 203.1071 (C₁₁H₁₃O₂⁺) with isotopic pattern matching .
Advanced: What are the key challenges in scaling up enantioselective synthesis?
Methodological Answer:
Challenges include:
Catalyst Cost/Recovery : Chiral catalysts (e.g., Ru-BINAP) are expensive; heterogeneous catalysts or immobilized enzymes improve recyclability .
Purification Complexity : Racemic byproducts require chiral stationary phase chromatography, which is cost-prohibitive at scale. Alternative: crystallization-induced dynamic resolution .
Reaction Exotherm : Lactonization is exothermic; use flow chemistry for better temperature control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
